2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two piperazine rings, each substituted with benzyl and ethyl groups, respectively, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the nitropyrimidine core, followed by the introduction of the piperazine rings through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride, ethyl chloride, and piperazine. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and ethyl groups on the piperazine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, polar aprotic solvents (e.g., DMF), elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Formation of smaller fragments, including the nitropyrimidine core and substituted piperazines.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- 2-(4-Benzylpiperazin-1-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-aminopyrimidin-4-amine
Uniqueness
2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to the presence of both benzyl and ethyl groups on the piperazine rings, which can influence its chemical reactivity and biological activity. The nitro group on the pyrimidine core also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N8O2/c1-2-25-8-12-27(13-9-25)20-18(29(30)31)19(22)23-21(24-20)28-14-10-26(11-15-28)16-17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRECHYTIGUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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